An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethanol, a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, explore methodologies for its stereoselective synthesis and analytical characterization, discuss its chemical reactivity, and highlight its application as a critical chiral building block, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Core Molecular Profile and Physicochemical Properties
(R)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol. The presence of a fluorine atom on the phenyl ring and a stereocenter at the carbinol carbon imparts specific properties that are highly valuable in the synthesis of complex, biologically active molecules.
The ortho-fluorine substituent is particularly noteworthy. Its strong electron-withdrawing nature influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. Furthermore, its steric bulk, though modest, can play a crucial role in directing the conformation of molecules derived from this building block, which is often a key factor in achieving high-affinity binding to biological targets.
Table 1: Physicochemical Properties of (R)-1-(2-Fluorophenyl)ethanol
| Property | Value | Source(s) |
| CAS Number | 162427-79-4 | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 193.1 °C at 760 mmHg | [N/A] |
| Density | ~1.1 g/cm³ | [N/A] |
| Flash Point | ~88 °C | [N/A] |
| Storage | Store at room temperature, sealed in a dry environment. | [1] |
| Topological Polar Surface Area | 20.2 Ų | [N/A] |
Spectroscopic Characterization: A Guide to Interpretation
Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for (R)-1-(2-Fluorophenyl)ethanol based on established principles and data from closely related structural analogs.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.
-
Aromatic Protons (δ ≈ 7.0-7.6 ppm): Four distinct signals corresponding to the protons on the 2-fluorophenyl ring will appear in this region. The fluorine substitution and the ethyl-alcohol group break the symmetry of the ring, leading to complex splitting patterns (multiplets). The proton ortho to the fluorine atom will likely exhibit coupling to both adjacent protons and the ¹⁹F nucleus.
-
Benzylic Methine Proton (CH-OH) (δ ≈ 5.1-5.2 ppm): This proton is adjacent to both the aromatic ring and the hydroxyl-bearing carbon. It will appear as a quartet due to coupling with the three protons of the methyl group (J ≈ 6.5 Hz).
-
Hydroxyl Proton (OH) (δ ≈ 1.8-2.5 ppm): This signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a singlet or a broad singlet.
-
Methyl Protons (CH₃) (δ ≈ 1.5 ppm): The three protons of the methyl group are equivalent and will appear as a doublet, split by the single benzylic methine proton (J ≈ 6.5 Hz).
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework.
-
Aromatic Carbons (δ ≈ 115-162 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a significantly downfield shift (around 160 ppm). The other aromatic carbons will show smaller C-F couplings.
-
Benzylic Carbon (C-OH) (δ ≈ 67-70 ppm): The carbon atom bearing the hydroxyl group appears in this characteristic region for secondary benzylic alcohols.
-
Methyl Carbon (CH₃) (δ ≈ 24-25 ppm): The methyl carbon signal will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is dominated by features characteristic of an alcohol.
-
O-H Stretch (≈ 3300-3400 cm⁻¹): A strong and characteristically broad absorption in this region confirms the presence of the hydroxyl group and indicates hydrogen bonding.
-
C-H Stretches (≈ 2850-3000 cm⁻¹): Absorptions corresponding to the aliphatic (sp³) and aromatic (sp²) C-H bonds.
-
C=C Stretches (≈ 1450-1600 cm⁻¹): A series of absorptions in this region are indicative of the aromatic ring.
-
C-O Stretch (≈ 1050-1100 cm⁻¹): A strong absorption corresponding to the stretching vibration of the secondary alcohol C-O bond.
-
C-F Stretch (≈ 1100-1250 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond.
Stereoselective Synthesis: The Asymmetric Reduction Pathway
The synthesis of enantiomerically pure (R)-1-(2-Fluorophenyl)ethanol is most efficiently achieved via the asymmetric reduction of its prochiral ketone precursor, 2'-fluoroacetophenone. While classical chemical methods using chiral catalysts exist, biocatalytic reductions have emerged as a powerful, green, and highly selective alternative.[3][4][5]
The underlying principle of this approach is the use of an enzyme, typically a ketoreductase (KRED) or alcohol dehydrogenase (ADH), that exhibits a strong preference for delivering a hydride to one specific face of the ketone's carbonyl group. This process is often conducted using whole-cell systems (e.g., recombinant E. coli or yeast) which contain the desired enzyme and can internally regenerate the necessary nicotinamide cofactor (NADPH or NADH).[5]
Caption: Asymmetric synthesis via whole-cell bioreduction.
Protocol: Representative Biocatalytic Asymmetric Reduction
This protocol is a representative methodology based on principles described in the literature for similar transformations.[5] Optimization of specific parameters (e.g., pH, temperature, substrate loading) is crucial for maximizing yield and enantioselectivity.
-
Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable (R)-selective ketoreductase in an appropriate growth medium (e.g., LB broth with an antibiotic) until a desired cell density is reached. Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Reaction Setup: In a reaction vessel, combine the cell suspension, a co-substrate for cofactor regeneration (e.g., isopropanol, typically 5-10% v/v), and the reaction buffer.
-
Substrate Addition: Dissolve 2'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 50-200 mM.
-
Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation. Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the highly enantiopure alcohol.
Analytical Methodology: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most reliable method for this analysis.[6][7][8][9]
The principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and, therefore, separation of the enantiomers.
Caption: Workflow for chiral HPLC analysis.
Protocol: Method Development for Chiral HPLC Separation
-
Column Selection: Start with a polysaccharide-based CSP, as they are broadly effective for a wide range of chiral compounds. A column such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) is an excellent starting point.[7]
-
Mobile Phase Selection (Normal Phase): Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (Hexane:IPA).
-
Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm or 265 nm, where the phenyl ring absorbs. Inject a solution of the racemic 1-(2-fluorophenyl)ethanol.
-
Optimization:
-
If no separation is observed, decrease the percentage of IPA (e.g., to 95:5 or 98:2). A lower IPA content generally increases retention and can improve resolution.
-
If retention times are too long, increase the percentage of IPA (e.g., to 80:20).
-
Adjusting the flow rate (e.g., down to 0.5 mL/min) can also improve peak shape and resolution.
-
-
Quantification: Once baseline separation is achieved, the enantiomeric excess (% ee) can be calculated from the areas of the two peaks (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Chemical Reactivity and Synthetic Utility
As a secondary benzylic alcohol, (R)-1-(2-Fluorophenyl)ethanol exhibits reactivity characteristic of this functional group, primarily centered around the hydroxyl moiety and the adjacent stereocenter.
-
Nucleophilic Substitution (Sɴ1-type): The benzylic position can be readily functionalized. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized secondary benzylic carbocation. This intermediate can then be trapped by various nucleophiles. This reactivity is exploited in reactions like the Ritter reaction, where nitriles act as nucleophiles to form amides.[2]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2'-fluoroacetophenone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO-based systems). This transformation is useful if the chiral center needs to be removed or if the ketone is the desired product.[1]
-
Ether and Ester Formation: The hydroxyl group can undergo standard O-alkylation or O-acylation reactions to form ethers and esters, respectively. These reactions typically proceed with retention of configuration at the stereocenter.
-
Role as a Chiral Building Block: The most significant application of (R)-1-(2-Fluorophenyl)ethanol is as a chiral precursor in multi-step syntheses. Its pre-defined stereochemistry is transferred to a more complex target molecule, avoiding the need for a late-stage chiral separation.
Application in Drug Discovery: LPAR1 Antagonists
A key application driving the demand for (R)-1-(2-Fluorophenyl)ethanol is its use in the synthesis of lysophosphatidic acid receptor 1 (LPAR1) antagonists.[10][11] LPAR1 is a G protein-coupled receptor that plays a central role in the signaling pathways that lead to fibrosis, the excessive scarring of tissue.[12] Consequently, potent and selective LPAR1 antagonists are being actively pursued as promising therapies for diseases like idiopathic pulmonary fibrosis (IPF).[10]
The chiral alcohol moiety of (R)-1-(2-Fluorophenyl)ethanol is often incorporated into the final drug scaffold where the stereochemistry and the specific substitution pattern on the phenyl ring are critical for achieving high potency and selectivity for the LPAR1 receptor.
Safety and Handling
(R)-1-(2-Fluorophenyl)ethanol is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be classified as a combustible liquid.
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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Enríquez, P., Gonzalez-Perez, M., & Montiel, C. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]
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Enríquez, P., Gonzalez-Perez, M., & Montiel, C. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Photomechanical Effects of Fluorinated Chalcone Derivatives. Available at: [Link]
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Qi, S.-B., et al. (2013). Supporting information for an article in Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
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Phenomenex. (n.d.). Chirex Chiral HPLC Applications Guide. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7298. Available at: [Link]
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Lehotay, J., Hroboňová, K., & Ondrejovič, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113. Available at: [Link]
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Le, K. T., & Mowery, R. A. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 91(11), 1951–1954. Available at: [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Synapse. (2024). What are Lysophosphatidic acid receptors antagonists and how do they work? Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]
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ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Available at: [Link]
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ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Available at: [Link]
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Liu, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Available at: [Link]
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Harrison, B. A., et al. (2024). Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]
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Clemens, J. J., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist... Journal of Medicinal Chemistry, 67(4), 2379–2396. Available at: [Link]
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